molecular formula C26H20N4O2 B2876397 (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide CAS No. 379726-21-3

(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide

Cat. No. B2876397
CAS RN: 379726-21-3
M. Wt: 420.472
InChI Key: UHCWMJTZMCQPGP-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide, also known as CDPPB, is a compound that has been widely studied for its potential use in treating various neurological disorders.

Mechanism of Action

(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It enhances the activity of mGluR5, which is involved in the regulation of synaptic plasticity, learning, and memory. (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to increase the release of dopamine and glutamate in the prefrontal cortex, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has also been shown to increase the activity of the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.

Advantages and Limitations for Lab Experiments

(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has several advantages for lab experiments. It has a high affinity for mGluR5, which allows for precise modulation of receptor activity. It also has good bioavailability and can be administered orally. However, (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has some limitations for lab experiments. It has a short half-life in vivo, which may limit its therapeutic potential. It also has some off-target effects, which may complicate data interpretation.

Future Directions

There are several future directions for the study of (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide. One direction is to investigate its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent and selective positive allosteric modulators of mGluR5. Finally, further research is needed to understand the long-term effects of (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide on brain function and behavior.
Conclusion:
In conclusion, (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide is a compound that has been extensively studied for its potential use in treating various neurological disorders. Its mechanism of action involves positive allosteric modulation of mGluR5, which enhances synaptic plasticity and learning. While (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has some advantages for lab experiments, it also has some limitations. Future research is needed to fully understand the therapeutic potential of (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide and to develop more potent and selective positive allosteric modulators of mGluR5.

Synthesis Methods

The synthesis method of (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide involves the reaction of 1,3-diphenylpyrazole-4-carboxaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which is reacted with 2-cyano-3-(1,3-diphenylpyrazol-4-yl)acrylonitrile to form (Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide.

Scientific Research Applications

(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide has been studied extensively for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic effects in a mouse model of schizophrenia.

properties

IUPAC Name

(Z)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O2/c1-32-24-14-12-22(13-15-24)28-26(31)20(17-27)16-21-18-30(23-10-6-3-7-11-23)29-25(21)19-8-4-2-5-9-19/h2-16,18H,1H3,(H,28,31)/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCWMJTZMCQPGP-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide

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